2-(4-aminophenyl)-N-tert-butylacetamide
Description
2-(4-aminophenyl)-N-tert-butylacetamide: is an organic compound that features an acetamide group attached to a 4-aminophenyl ring and a tert-butyl group
Properties
IUPAC Name |
2-(4-aminophenyl)-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHUFHYSBSZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-tert-butylacetamide can be achieved through several methods. One common approach involves the acylation of 4-aminophenylamine with tert-butylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 2-(4-aminophenyl)-N-tert-butylacetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In the field of organic synthesis, 2-(4-aminophenyl)-N-tert-butylacetamide serves as a valuable intermediate for constructing more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block in synthetic chemistry. Notably, it has been utilized in the Ritter reaction for synthesizing amides with the aid of bismuth triflate catalysis .
Biology
The compound has been investigated for its potential as a bioactive agent. Studies indicate that it may exhibit antimicrobial and anticancer properties. For instance, derivatives of related compounds have shown cytotoxic activity against various human cancer cell lines, suggesting that 2-(4-aminophenyl)-N-tert-butylacetamide could be further explored for similar effects .
Medicine
In medicinal chemistry, 2-(4-aminophenyl)-N-tert-butylacetamide is being explored for therapeutic applications, particularly in drug discovery. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease pathways. Preliminary evaluations suggest that it might possess significant anticancer activity, warranting further investigation into its pharmacological profile .
Industry
The compound is also being considered in the development of advanced materials with tailored properties. Its unique structure allows for modifications that can enhance material performance in various applications, including coatings and plastics .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of compounds related to 2-(4-aminophenyl)-N-tert-butylacetamide through in vitro assays on human cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The findings suggest that further structural optimization could enhance their efficacy and selectivity against tumor cells .
Case Study 2: Antimicrobial Properties
Research into the antimicrobial properties of derivatives of 2-(4-aminophenyl)-N-tert-butylacetamide revealed promising results against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was identified as a potential mechanism behind its antimicrobial action, highlighting its relevance in developing new antibiotics .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Used in Ritter reaction for amide synthesis |
| Biology | Potential bioactive compound | Exhibits cytotoxicity against cancer cell lines |
| Medicine | Therapeutic agent | Investigated for anticancer and antimicrobial properties |
| Industry | Material development | Potential use in coatings and plastics |
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-N-tert-butylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
2-(4-aminophenyl)ethylamine: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(4-aminophenyl)-N-tert-butylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets.
Biological Activity
2-(4-Aminophenyl)-N-tert-butylacetamide is a synthetic compound that has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-aminophenyl)-N-tert-butylacetamide is C12H16N2O, featuring an amine group attached to a phenyl ring and a tert-butyl group that enhances its lipophilicity. This structure is crucial for its interaction with biological targets.
The biological activity of 2-(4-aminophenyl)-N-tert-butylacetamide is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or receptors involved in disease processes. For instance, it has been explored for its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that 2-(4-aminophenyl)-N-tert-butylacetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and proliferation. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in models of ovarian cancer. Its anticancer effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
In Vitro Studies
In vitro evaluations have shown that 2-(4-aminophenyl)-N-tert-butylacetamide effectively reduces cell viability in several cancer cell lines, including OVCAR-3 (ovarian cancer) and NCI-H522 (lung cancer). The compound's IC50 values indicate potent cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent .
In Vivo Studies
Animal model studies have further validated the compound's anticancer potential. For example, administration of the compound in NSG mice bearing OVCAR-3 xenografts resulted in significant tumor growth inhibition compared to controls. Tumor-specific fluorescence imaging confirmed the accumulation of the compound in tumor tissues, highlighting its targeting capabilities .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
